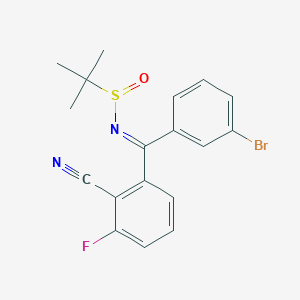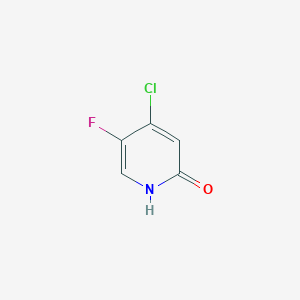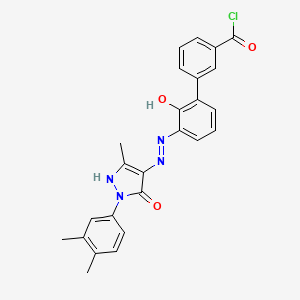
1-(3-Bromopyridin-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopyridin-4-yl)piperazine is a chemical compound with the molecular formula C9H12BrN3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
The synthesis of 1-(3-Bromopyridin-4-yl)piperazine typically involves the reaction of piperazine with 3-bromo-4-chloropyridine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(3-Bromopyridin-4-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom, forming the corresponding pyridine derivative.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction or Buchwald-Hartwig amination to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can yield biaryl compounds .
Scientific Research Applications
1-(3-Bromopyridin-4-yl)piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-4-yl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, piperazine derivatives are known to act as GABA receptor agonists, leading to the inhibition of neurotransmission and resulting in various pharmacological effects .
Comparison with Similar Compounds
1-(3-Bromopyridin-4-yl)piperazine can be compared with other similar compounds, such as:
1-(5-Bromopyridin-3-yl)piperazine: Similar structure but with the bromine atom at a different position on the pyridine ring.
1-(6-Bromopyridin-2-yl)piperazine: Another positional isomer with distinct chemical properties and reactivity.
1-(3-Bromopyridin-2-yl)piperazine: Differing in the position of the bromine atom, affecting its reactivity and applications.
Properties
Molecular Formula |
C9H12BrN3 |
|---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
1-(3-bromopyridin-4-yl)piperazine |
InChI |
InChI=1S/C9H12BrN3/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |
InChI Key |
JCPJXGYSIMZNRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
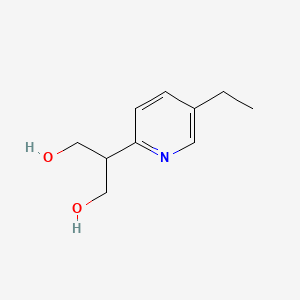
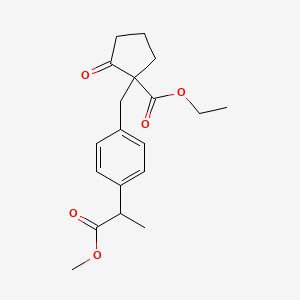
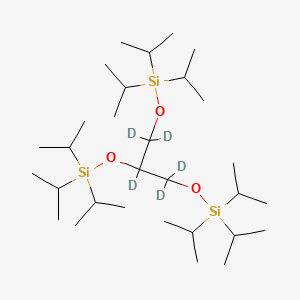
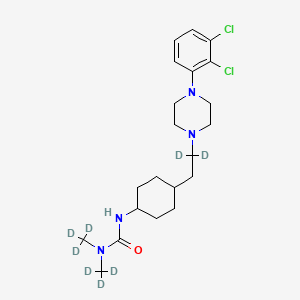
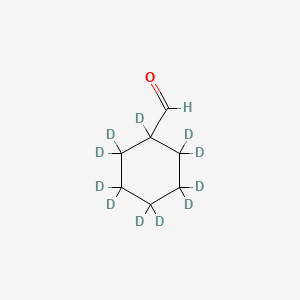
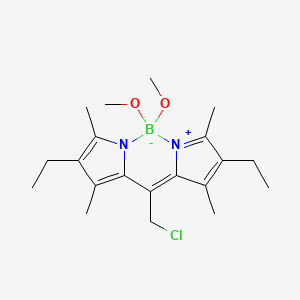
![methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443115.png)
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)
